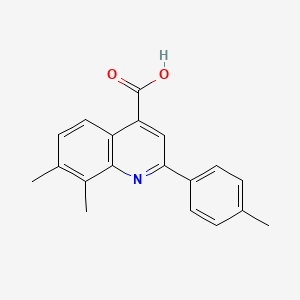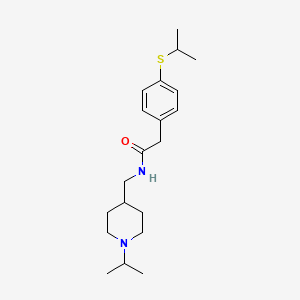
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide" is similar to the one you’re asking about. It has a molecular weight of 234.28 and is a solid at room temperature . Another related compound is “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” with a molecular weight of 233.22 .
Molecular Structure Analysis
The molecular structure of these compounds involves a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group . This group consists of a fused ring system with an isoindole ring attached to a 1,3-dioxo group.
Physical And Chemical Properties Analysis
The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide” is a solid at room temperature with a melting point of 186-188°C . “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” is also a solid .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
The compound has been utilized as a precursor in the synthesis of 1,3,4-oxadiazaheterocycles, which are of significant interest due to their potential applications in medicinal chemistry and materials science. Through Vilsmeier-Haack reaction from 2-(pyrrol-1-yl) phthalimide, it facilitates the creation of complex molecular architectures, including pyrroloxadiazino isoin-doles and pyrroloxa(or thia)diazepinoisoindolones, showcasing its versatility in synthetic organic chemistry (Guesdon et al., 2001).
Supramolecular Chemistry
In supramolecular chemistry, this compound has contributed to the development of high nuclearity {Mn(III)25} barrel-like cluster formations, which display single-molecule magnetic behavior. This highlights its role in advancing the understanding of molecular magnets, a key area in the development of next-generation data storage and quantum computing technologies (Giannopoulos et al., 2014).
Organic Synthesis and Catalysis
The structure of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde has also been exploited in the context of organic synthesis, demonstrating its utility in redox-neutral annulations and C–H bond functionalization. Such transformations underscore its importance in the construction of complex organic molecules with potential applications in drug discovery and material science (Zhu & Seidel, 2017).
Advancements in Medicinal Chemistry
Furthermore, the compound has been used in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activity. This research illustrates the compound's role in facilitating the rapid construction of spirooxindole derivatives, which are valuable in medicinal chemistry for their potential therapeutic applications (Chen et al., 2009).
Wirkmechanismus
Safety and Hazards
The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide” has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335 . “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” has a GHS06 pictogram and the signal word is “Danger”. The hazard statement is H301 .
Eigenschaften
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-8-9-4-3-7-14(9)15-12(17)10-5-1-2-6-11(10)13(15)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIIGBLRSINRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2684290.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2684291.png)

![{[(2-Cyanophenyl)sulfonyl]amino}acetic acid](/img/structure/B2684293.png)


![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2684296.png)
![Ethyl 7-(3-chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2684297.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2684298.png)
![N'-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2684299.png)

![ethyl 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2684303.png)